1-Hexene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-Hexene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of 1-hexene. We will explore its molecular characteristics, physicochemical properties, reactivity, and industrial significance, grounded in authoritative scientific principles.
Molecular Structure and Spectroscopic Profile
Molecular Structure
1-Hexene, an organic compound with the formula C6H12, is classified as a higher olefin and an alpha-olefin.[1] This classification signifies that the double bond is located at the alpha (primary) position, which imparts higher reactivity and thus, valuable chemical properties.[1] It is a colorless liquid with a linear six-carbon chain and a terminal double bond between the first and second carbon atoms.[2][3] This terminal double bond is the key to its extensive use in polymerization and as a precursor in various chemical syntheses.[2]
Key Structural Features:
-
Unsaturation: The carbon-carbon double bond categorizes it as an alkene.[4]
-
Alpha-Olefin: The terminal position of the double bond influences its reactivity, particularly in polymerization reactions.[1]
-
Isomerism: 1-Hexene is one of several structural and geometric isomers of hexene, differentiated by the location of the double bond.[4]
Caption: Molecular structure of 1-Hexene.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the unambiguous identification and quantification of 1-hexene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule, allowing for structural confirmation.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum shows unique peaks for each of the six carbon atoms, with the carbons of the double bond appearing at characteristic chemical shifts.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-hexene displays characteristic absorption bands that confirm the presence of the C=C double bond and the associated vinylic C-H bonds.[9]
-
Mass Spectrometry (MS): Mass spectrometry reveals a molecular ion peak corresponding to the molecular weight of 1-hexene (84.16 g/mol ).[10][11] The fragmentation pattern provides further structural information.[9]
Physicochemical Properties
The physical and chemical properties of 1-hexene are critical for its handling, storage, and application in various processes.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H12 | [1][11] |
| Molar Mass | 84.162 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][10] |
| Odor | Petroleum-like | [10] |
| Density | 0.673 g/cm³ | [1] |
| Melting Point | -139.8 °C | [1] |
| Boiling Point | 63-66 °C | [12] |
| Solubility in water | Insoluble | [10][13] |
| Vapor Pressure | 155 mmHg (at 21.1 °C) | [14] |
| Flash Point | -26 °C (-15 °F) | [15] |
| Autoignition Temperature | 253 °C (487 °F) | [12][16] |
Chemical Properties and Reactivity
The chemical behavior of 1-hexene is primarily dictated by its terminal double bond, a region of high electron density that readily participates in addition reactions.[17]
-
Catalytic Hydrogenation: In the presence of a catalyst, 1-hexene undergoes hydrogenation to yield hexane.[13]
-
Electrophilic Addition: The double bond is susceptible to attack by electrophiles, leading to addition reactions.[13][17] For instance, it reacts rapidly with bromine, causing the decolorization of the bromine solution.[17]
-
Oxidation: 1-Hexene can be oxidized by strong oxidizing agents like potassium permanganate.[13]
-
Polymerization: It can undergo self-addition polymerization to form polymers.[13] More significantly, it is used as a comonomer.[18]
Caption: Key reactions of 1-Hexene.
Industrial Production and Applications
Production Methods
1-Hexene is commercially manufactured through several routes:
-
Ethylene Oligomerization: This is a primary method where ethylene molecules are combined to produce linear alpha-olefins of various chain lengths.[1] Processes like the Shell higher olefin process (SHOP) yield a distribution of alpha-olefins from which 1-hexene is separated.[1]
-
On-Purpose Technology: Technologies have been developed for the selective trimerization of ethylene to produce 1-hexene with high selectivity.[1][19]
-
Dehydration of Hexanol: This is a minor route used on smaller commercial scales.[1]
-
Fischer-Tropsch Synthesis: Sasol employs this process to produce fuels from synthesis gas, and 1-hexene can be recovered from the resulting hydrocarbon streams.[1]
Major Applications
The primary industrial use of 1-hexene is as a comonomer in the production of polyethylene.[1][18]
-
Polyethylene Production: It is used in the manufacturing of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1] The incorporation of 1-hexene as a comonomer introduces short-chain branches, which allows for the tailoring of polymer properties such as density, flexibility, and impact resistance.[2][18][20] The demand for 1-hexene is growing, driven by its crucial role in producing these widely used plastics.[20][21]
-
Chemical Intermediate: 1-Hexene is a precursor for the synthesis of other important chemicals.
-
Heptanal: Produced via hydroformylation (oxo synthesis), heptanal can be converted to heptanoic acid or heptanol, which are used in the synthesis of flavors, perfumes, dyes, and resins.[1][2]
-
Plasticizers, Lubricants, and Surfactants: 1-Hexene is a building block for producing a range of specialty chemicals including plasticizers, high-performance synthetic lubricants (polyalphaolefins or PAOs), and surfactants for detergents and personal care products.[2][22][23]
-
Experimental Protocols
Protocol: Spectroscopic Analysis of 3-Hexene Isomers
While this guide focuses on 1-hexene, the following protocol for its isomer, 3-hexene, illustrates a standard methodology for spectroscopic analysis that is broadly applicable.
Objective: To acquire and interpret NMR, IR, and MS spectra to identify and differentiate between cis- and trans-3-hexene.
Materials:
-
cis-3-Hexene and trans-3-Hexene samples
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR spectrometer
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the hexene sample in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.[8]
-
¹H NMR Acquisition: Acquire the spectrum, ensuring the spectral width covers 0-10 ppm. The key distinguishing feature will be the vicinal coupling constant between the vinylic protons.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum over a range of 0-150 ppm.[8]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
GC-MS Setup: Use a suitable capillary column for separating the isomers. Set appropriate temperature programs for the injector, oven, and MS detector.[8]
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram and mass spectra for the eluting peaks.[8]
-
Analysis: Identify the molecular ion peak and compare the fragmentation patterns with a spectral library for confirmation.[8]
-
Caption: Workflow for Spectroscopic Analysis.
Safety and Handling
1-Hexene is a hazardous substance and requires careful handling.
-
Flammability: It is extremely flammable, and its vapors can form explosive mixtures with air.[24] Keep away from open flames, sparks, and other ignition sources.[15][25] Use explosion-proof electrical equipment and non-sparking tools.[26][27]
-
Health Hazards: Inhalation can cause dizziness, drowsiness, and respiratory tract irritation.[24] Contact can irritate the skin and eyes.[27] Swallowing the liquid can lead to aspiration into the lungs, potentially causing chemical pneumonitis.[24]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate respiratory protection when handling.[24][27]
-
Storage and Handling: Store in a cool, well-ventilated, fireproof area, separated from oxidants.[24] Ensure containers are tightly closed.[15] Ground and bond metal containers during transfer.[27] Do not eat, drink, or smoke in work areas.[25]
Conclusion
1-Hexene is a cornerstone of the modern chemical industry, primarily due to its role as a comonomer in the production of polyethylene. Its unique molecular structure, featuring a terminal double bond, provides a reactive site for a wide range of chemical transformations, making it a versatile intermediate for producing a variety of specialty chemicals. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in both industrial and research settings. The continued innovation in production technologies and its expanding applications underscore the ongoing importance of 1-hexene in the global market.
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